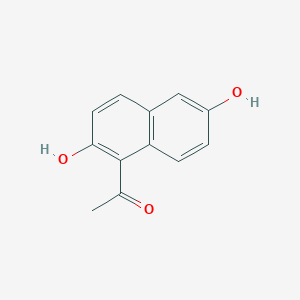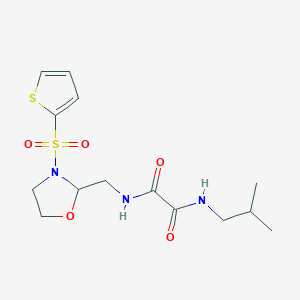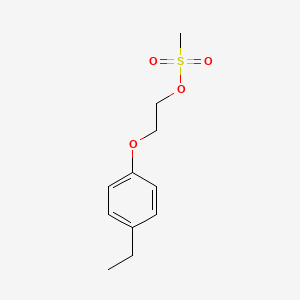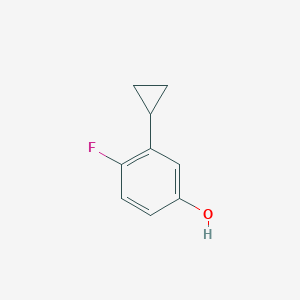
1-Acetyl-2,6-dihydroxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-2,6-dihydroxynaphthalene is an organic compound with the molecular formula C12H10O3 and a molecular weight of 202.21 . It is a white to brown solid .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(2,6-dihydroxynaphthalen-1-yl)ethan-1-one . The InChI code is 1S/C12H10O3/c1-7(13)12-10-4-3-9(14)6-8(10)2-5-11(12)15/h2-6,14-15H,1H3 .Physical And Chemical Properties Analysis
This compound is a white to brown solid . . The storage temperature is +4°C or in a refrigerator .Applications De Recherche Scientifique
Acylation and Selectivity in Zeolite Catalysts
Research has explored the acylation reactions of naphthalene derivatives, highlighting the role of zeolite catalysts in enhancing the selectivity and conversion rates of these reactions. The acylation of 2-methoxynaphthalene with acetic anhydride, for instance, produces derivatives such as 1-acetyl-2-methoxynaphthalene and 2-acetyl-6-methoxynaphthalene. Zeolite catalysts, particularly zeolite beta, have demonstrated significant selectivity towards these acetylated naphthalene derivatives due to their shape-selective properties. The manipulation of reaction conditions, such as temperature and the presence of a solvent, further influences the yield and selectivity of the desired acetylated products. This research underscores the importance of zeolite catalysts in the efficient and selective acylation of naphthalene derivatives, contributing to the advancement of synthetic chemistry and materials science (Andy et al., 2000), (Fromentin et al., 2000), (Botella et al., 2003).
Influence of Reaction Conditions
Studies have also delved into the influence of reaction conditions on the acylation process. Factors such as the acidity and textural properties of zeolite catalysts, along with the reaction temperature and solvent polarity, play critical roles in determining the efficiency and selectivity of the acylation. These findings are pivotal for the development of optimized synthetic routes for acetylated naphthalene derivatives, offering potential applications in various chemical industries and pharmaceutical synthesis (Moreau et al., 2003), (Kim et al., 2000).
Applications in Fungal Melanin Biosynthesis
The biochemical pathway involving dihydroxynaphthalene derivatives, such as 1,3,8-trihydroxynaphthalene, plays a crucial role in fungal melanin biosynthesis. This pathway is significant for understanding the molecular mechanisms underlying fungal virulence and pathogenicity. Research into the tautomeric forms and their rotamers of these compounds provides insights into the stability and reactivity of intermediates in melanin biosynthesis, opening avenues for the development of antifungal strategies and therapeutic agents (Rostkowski & Paneth, 2007), (Feng et al., 2001).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that naphthoquinone derivatives, which include 1-acetyl-2,6-dihydroxynaphthalene, exhibit strong activity as antimalarial, antibacterial, antifungal, and anticancer agents . This suggests that the compound may interact with a variety of targets, depending on the specific context.
Mode of Action
The mechanism of action of naphthoquinones could be due to their properties as oxidizing or dehydrogenation agents, in a similar way to hydrogen peroxide and superoxide radicals . This suggests that this compound may interact with its targets through redox reactions, leading to changes in the targets’ function.
Biochemical Pathways
The specific biochemical pathways affected by this compound are not clearly defined in the available literature. Given the broad range of activities exhibited by naphthoquinone derivatives, it is likely that multiple pathways are affected. These could potentially include pathways related to cell growth and proliferation, oxidative stress response, and others .
Result of Action
Given its potential antimalarial, antibacterial, antifungal, and anticancer activities , it can be inferred that the compound may induce cell death, inhibit cell growth, or disrupt essential cellular processes in target organisms or cells.
Analyse Biochimique
Biochemical Properties
It is known that dihydroxynaphthalenes, a group of compounds to which 1-Acetyl-2,6-dihydroxynaphthalene belongs, have antioxidant properties . These compounds can interact with various enzymes and proteins, influencing biochemical reactions .
Cellular Effects
Related compounds such as dihydroxynaphthalenes have been shown to exhibit antioxidant activities, which can influence various cellular processes .
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. Related compounds such as 1-methylnaphthalene are known to be metabolized via aromatic ring-hydroxylation to yield dihydroxynaphthalene .
Propriétés
IUPAC Name |
1-(2,6-dihydroxynaphthalen-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-7(13)12-10-4-3-9(14)6-8(10)2-5-11(12)15/h2-6,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEYIDZNPJQWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC2=C1C=CC(=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2754521.png)
![N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2754523.png)

![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2754527.png)
![1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione](/img/structure/B2754529.png)


![2,4-Diethyl 3-methyl-5-[(E)-2-{2-oxo-2-phenyl-1-[(pyridin-3-YL)carbamoyl]ethylidene}hydrazin-1-YL]thiophene-2,4-dicarboxylate](/img/structure/B2754534.png)
![N-cyclopentyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2754535.png)

![2-ethyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2754539.png)
![Ethyl 3-(5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B2754540.png)
